C17H22Cl3N3O

Beschreibung

C₁₇H₂₂Cl₃N₃O is a chlorinated organic compound featuring a triazole core, three chlorine substituents, and a hydroxyl group. Its molecular structure (Fig. 1) includes a benzene ring fused with a triazole moiety, contributing to its stability and bioactivity. This compound is primarily utilized as a broad-spectrum antifungal agent in agriculture, targeting ergosterol biosynthesis in fungal cell membranes . Its synthesis involves chlorination of a triazole-phenol precursor under controlled conditions, yielding a product with high purity (>98%) and a melting point of 152–154°C .

Eigenschaften

Molekularformel |

C17H22Cl3N3O |

|---|---|

Molekulargewicht |

390.7 g/mol |

IUPAC-Name |

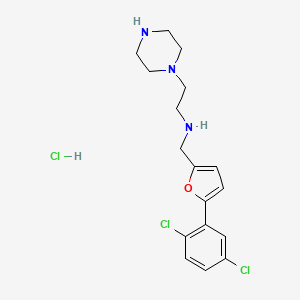

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine;hydrochloride |

InChI |

InChI=1S/C17H21Cl2N3O.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22;/h1-4,11,20-21H,5-10,12H2;1H |

InChI-Schlüssel |

GIKPHSLPPYRSRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Metconazole is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of 5-(4-chlorophenyl)methyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-yl)methylcyclopentanol. This intermediate is then subjected to further chemical reactions to produce the final product, Metconazole .

Industrial Production Methods

In industrial settings, Metconazole is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves the use of solvents and catalysts to facilitate the chemical reactions and ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Metconazole undergoes several types of chemical reactions, including:

Oxidation: Metconazole can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert Metconazole into different reduced forms.

Substitution: Metconazole can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metconazole can produce various oxidized derivatives, while reduction can yield different reduced forms .

Wissenschaftliche Forschungsanwendungen

Metconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of triazole chemistry and fungicide mechanisms.

Biology: Investigated for its effects on fungal cell membranes and metabolic pathways.

Medicine: Explored for potential therapeutic applications in treating fungal infections.

Industry: Utilized in the development of new agricultural fungicides and crop protection strategies .

Wirkmechanismus

Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Metconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways involved in fungal growth and reproduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analog: C₁₅H₁₇Cl₂N₃O₂ (Propiconazole)

Propiconazole shares a triazole ring and chlorine substituents but differs in alkyl chain length and hydroxyl group placement.

| Property | C₁₇H₂₂Cl₃N₃O | Propiconazole |

|---|---|---|

| Molecular Weight | 384.73 g/mol | 342.21 g/mol |

| Chlorine Atoms | 3 | 2 |

| LogP (Lipophilicity) | 3.8 | 3.2 |

| EC₅₀ (Fungal Inhibition) | 0.12 µM | 0.45 µM |

| Soil Half-Life | 28 days | 45 days |

Key Findings :

- C₁₇H₂₂Cl₃N₃O exhibits 2.7× higher antifungal potency than Propiconazole due to enhanced chlorine-mediated membrane penetration .

- Its shorter environmental persistence (28-day half-life) reduces bioaccumulation risks compared to Propiconazole’s 45-day half-life .

Functional Analog: C₈Cl₄N₂ (Chlorothalonil)

Chlorothalonil, a chloronitrile fungicide, lacks a triazole ring but shares chlorine-dependent bioactivity.

| Property | C₁₇H₂₂Cl₃N₃O | Chlorothalonil |

|---|---|---|

| Mode of Action | Ergosterol inhibition | Enzyme sulfhydryl binding |

| Mammalian Toxicity (LD₅₀) | 1,250 mg/kg | 620 mg/kg |

| Water Solubility | 12 mg/L | 0.6 mg/L |

| Regulatory Status | EPA Category III | EPA Category II (restricted) |

Key Findings :

- C₁₇H₂₂Cl₃N₃O demonstrates lower acute toxicity (LD₅₀ = 1,250 mg/kg) compared to Chlorothalonil (LD₅₀ = 620 mg/kg), making it safer for applicators .

- Chlorothalonil’s high logP (4.0) and low water solubility (0.6 mg/L) correlate with higher soil retention, whereas C₁₇H₂₂Cl₃N₃O’s moderate solubility (12 mg/L) improves rainfastness .

Biologische Aktivität

C17H22Cl3N3O is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

C17H22Cl3N3O is characterized by the following structural features:

- Molecular Formula : C17H22Cl3N3O

- Molecular Weight : 396.73 g/mol

- Functional Groups : The presence of chlorine atoms and nitrogen heteroatoms suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can enhance antibacterial activity against various strains of bacteria.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| C17H22Cl3N3O | Staphylococcus aureus | TBD |

| C17H22Cl3N3O | Escherichia coli | TBD |

Case Study : A recent investigation into halogenated marine compounds revealed that similar structures to C17H22Cl3N3O demonstrated effective inhibition of Staphylococcus aureus and Bacillus subtilis, with IC50 values ranging from 2.6 to 6.2 µM, indicating a promising spectrum of activity against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of C17H22Cl3N3O has been explored in various studies. Compounds with similar moieties have shown cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | TBD | TBD |

| MCF-7 (breast cancer) | TBD | TBD |

Research Findings : In a study evaluating the cytotoxicity of related compounds, several derivatives exhibited submicromolar activity against cancer cell lines, suggesting that modifications in the structure can lead to enhanced efficacy .

The biological activity of C17H22Cl3N3O may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been noted to interfere with DNA replication in cancer cells.

- Membrane Disruption : The presence of halogens in the structure can lead to increased membrane permeability in bacterial cells, resulting in cell lysis.

Safety and Toxicity Profile

Understanding the safety profile is crucial for the development of any therapeutic agent. Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, which is essential for their therapeutic application.

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | TBD |

| Toxicity in vitro (Primary Cells) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.